3-(2-Hydroxyethyl)oxetane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)oxetane-3-carbonitrile is a chemical compound characterized by the presence of an oxetane ring, a hydroxyethyl group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)oxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyethyl-substituted nitrile precursor under acidic or basic conditions. This reaction forms the oxetane ring through the formation of a carbon-oxygen bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)oxetane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)oxetane-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)oxetane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)oxetane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-Oxetanecarbonitrile: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
2-Hydroxyethyl-2-oxetanone: Contains a ketone group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
3-(2-Hydroxyethyl)oxetane-3-carbonitrile is unique due to the combination of the oxetane ring, hydroxyethyl group, and nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-hydroxyethyl)oxetane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-3-6(1-2-8)4-9-5-6/h8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLRDZCXMFLVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.